3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(2-fluorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-FLUOROPHENYL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-FLUOROPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the double bond.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology
It exhibits potential biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug development.
Medicine
Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The biological activity of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-FLUOROPHENYL)PROP-2-EN-1-ONE is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert its antimicrobial effects. The exact mechanism of action can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methoxyphenyl)-1-(2-fluorophenyl)prop-2-en-1-one
- (2E)-3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
Uniqueness
The presence of both the 4,7-dimethoxy-2H-1,3-benzodioxole and the 2-fluorophenyl groups in the structure of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-FLUOROPHENYL)PROP-2-EN-1-ONE imparts unique chemical and biological properties that distinguish it from other similar compounds. These structural features may enhance its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15FO5 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H15FO5/c1-21-15-9-11(16(22-2)18-17(15)23-10-24-18)7-8-14(20)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3/b8-7+ |
InChI Key |
QGAVCXGJZGAGIG-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)/C=C/C(=O)C3=CC=CC=C3F)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=CC(=O)C3=CC=CC=C3F)OC)OCO2 |
Origin of Product |
United States |
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